1-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
The compound is a complex organic molecule with multiple functional groups. It contains a pyrazole ring, a thiazole ring, and a furan ring, all of which are common structures in pharmaceutical compounds . The molecule also contains a carboxylic acid group, which could potentially be involved in hydrogen bonding interactions .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrazole and thiazole rings. One possible method could involve a Suzuki-Miyaura cross-coupling reaction, which is a common method for forming carbon-carbon bonds . The 2,4-dichlorophenyl group could potentially be introduced via a halogenation reaction .Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple aromatic rings and heteroatoms. The presence of the pyrazole, thiazole, and furan rings suggests that this compound could have interesting electronic properties . The trifluoromethyl group is a common substituent in pharmaceutical compounds and could influence the compound’s lipophilicity and metabolic stability .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. The pyrazole and thiazole rings could potentially participate in nucleophilic substitution or addition reactions . The carboxylic acid group could be involved in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of various functional groups. For example, the presence of the carboxylic acid group could influence the compound’s solubility and acidity . The dichlorophenyl and trifluoromethyl groups could influence the compound’s lipophilicity .Scientific Research Applications
Synthesis and Characterization
Synthesis Approaches : The synthesis of various derivatives and analogs of 1-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has been a subject of study. For instance, a series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates was synthesized with high regioselectivity and yields through cyclocondensation reactions, indicating the potential for a wide range of derivative compounds (Machado et al., 2011).
Structural Characterization and Analysis : Structural characterization and elucidation is pivotal for understanding the chemical behavior of such compounds. The crystal structure of derivatives, like 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, has been determined, showcasing the importance of single-crystal X-ray analysis for unambiguous structure determination (Kumarasinghe et al., 2009).
Antimicrobial and Antioxidant Activities
- Antimicrobial and Antioxidant Properties : Compounds with the pyrazole and thiazole moieties have demonstrated significant biological activities. Novel series of compounds like 3-[4-(4-chlorophenyl)-6-(3,5-dimethyl-1-phenyl-1H-4-pyrazolyl)-2-pyrimidinyl]-2-(aryl/heteryl)-1,3-thiazolan-4-ones have shown antimicrobial activity against various bacteria and fungi, indicating the potential of such compounds in developing new antimicrobial agents (Reddy et al., 2010). Additionally, the antioxidant and antimicrobial evaluation of novel pyridine systems revealed promising results, especially when both pyrazole rings attached to a pyridine ring contain different kinds of CX3 groups (Bonacorso et al., 2015).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[4-[5-(2,4-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8Cl2F3N3O3S/c19-8-1-2-9(11(20)5-8)13-3-4-14(29-13)12-7-30-17(25-12)26-15(18(21,22)23)10(6-24-26)16(27)28/h1-7H,(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFHFYXOZDRVBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C3=CSC(=N3)N4C(=C(C=N4)C(=O)O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8Cl2F3N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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